molecular formula C8H6BrNO2 B8720106 (3-Bromofuro[2,3-c]pyridin-5-yl)methanol

(3-Bromofuro[2,3-c]pyridin-5-yl)methanol

Cat. No.: B8720106
M. Wt: 228.04 g/mol
InChI Key: YMYMALDOJJGSNF-UHFFFAOYSA-N
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Description

(3-Bromofuro[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused furopyridine core with a bromine substituent at position 3 and a hydroxymethyl group at position 5. Its molecular formula is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(3-bromofuro[2,3-c]pyridin-5-yl)methanol

InChI

InChI=1S/C8H6BrNO2/c9-7-4-12-8-2-10-5(3-11)1-6(7)8/h1-2,4,11H,3H2

InChI Key

YMYMALDOJJGSNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=C1C(=CO2)Br)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Furopyridine Methanol Derivatives

  • (7-Chlorofuro[2,3-c]pyridin-5-yl)methanol (CAS 208519-39-5): Molecular Formula: C₈H₆ClNO₂ Molecular Weight: 183.59 g/mol Substituents: Chlorine at position 7, hydroxymethyl at position 5. Key Differences: The 7-chloro substitution likely reduces steric hindrance compared to 3-bromo in the target compound. Chlorine’s smaller atomic radius and lower electronegativity may result in weaker inductive effects and altered reactivity in nucleophilic substitutions .
  • 1-(7-Chloro-3-methylfuro[2,3-c]pyridin-5-yl)-ethanone: Substituents: Chlorine at position 7, methyl at position 3, acetyl at position 5. Key Differences: The methyl group increases lipophilicity, while the acetyl group lacks the hydrogen-bonding capability of hydroxymethyl.

Pyridine-Based Methanols with Halogens

  • Substituents: Halogens at positions 2 and 5. Bromine and fluorine introduce distinct electronic effects; fluorine’s strong electronegativity may enhance metabolic stability compared to bromine .

Other Fused Heterocycles

  • Bis-pyrazolo[4,3-c]pyridine Derivatives :
    • Core Structure : Pyrazolo-pyridine (two fused heterocycles).
    • Key Differences : The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity and altering electronic properties. Such compounds often exhibit higher melting points (e.g., 338–341°C for a bis-pyrazolo derivative) due to enhanced crystallinity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors
(3-Bromofuro[2,3-c]pyridin-5-yl)methanol Furo[2,3-c]pyridine 3-Br, 5-CH₂OH 228.04 1 / 3
(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol Furo[2,3-c]pyridine 7-Cl, 5-CH₂OH 183.59 1 / 3
(5-Bromo-2-chloropyridin-3-yl)methanol Pyridine 5-Br, 2-Cl, 3-CH₂OH 222.46 1 / 3
1-(7-Chloro-3-methylfuro[2,3-c]pyridin-5-yl)-ethanone Furo[2,3-c]pyridine 7-Cl, 3-CH₃, 5-COCH₃ 223.66 0 / 3

Research Findings

  • Halogen Effects : Bromine’s larger size and polarizability in the target compound may enhance π-π stacking interactions in biological systems compared to chlorine or fluorine .
  • Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound improves aqueous solubility and enables hydrogen bonding, critical for interactions with enzymatic active sites. In contrast, methyl groups (e.g., in 3-methyl derivatives) increase lipophilicity, favoring membrane permeability .

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